Scientific Field: Pharmaceutical Chemistry
Application Summary: An efficient and stability-indicating method has been developed and validated for the quantitative determination of tetrahydrofuran (THF), a hydrolytic degradation impurity, in Busulfan injectable pharmaceutical products.
Methods of Application: The methodology involves the use of a gas chromatograph equipped with a liquid autosampler and a flame ionization detector.
Results or Outcomes: The proposed method was found to be specific, stable, precise, linear, accurate, robust, and rugged in the concentration range from 4 to 1,080 ppm for THF.
4-Hydroxybutyl methanesulfonate exhibits biological activity primarily as an alkylating agent. Its mechanism involves the fission of alkyl-oxygen bonds, allowing it to interact with cellular components such as DNA and proteins. This property makes it relevant in pharmacological contexts, particularly in cancer research where alkylating agents are used for their cytotoxic effects .
The synthesis of 4-hydroxybutyl methanesulfonate can be achieved through various methods:
4-Hydroxybutyl methanesulfonate finds applications in several fields:
Studies on the interactions of 4-hydroxybutyl methanesulfonate reveal its potential effects on cellular mechanisms. Research indicates that it can modify DNA structures and influence cell cycle progression, making it a subject of interest in cancer therapeutics. Its interaction with nucleophiles has been extensively studied to understand its reactivity and biological implications .
Several compounds share structural or functional similarities with 4-hydroxybutyl methanesulfonate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methanesulfonic acid | Sulfonic acid | Strong acid; used as a catalyst |
4-Hydroxybutanol | Alcohol | Lacks sulfonate; less reactive |
N-butyl-N-(4-hydroxybutyl)nitrosamine | Nitrosamine | Contains nitroso group; different reactivity profile |
Ethylene glycol dimethanesulfonate | Sulfonate ester | More complex structure; used in polymer chemistry |
The unique combination of a hydroxyl group and a sulfonate moiety in 4-hydroxybutyl methanesulfonate provides distinctive reactivity patterns not found in simpler alcohols or other sulfonates .
This compound's multifaceted roles in chemistry and biology underscore its importance in research and application across various domains.
Acute Toxic;Irritant;Health Hazard